molecular formula C12H21NO4 B4088087 ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate CAS No. 600140-66-7

ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate

Cat. No.: B4088087
CAS No.: 600140-66-7
M. Wt: 243.30 g/mol
InChI Key: XSFXBEBCCWDGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxyacetyl group attached to a piperidine ring, which is further esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate typically involves the esterification of 1-(ethoxyacetyl)-3-piperidinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

    Starting Materials: 1-(ethoxyacetyl)-3-piperidinecarboxylic acid and ethanol.

    Catalyst: Concentrated sulfuric acid or hydrochloric acid.

    Reaction Conditions: Reflux for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous feeding of reactants and catalyst into the reactor, with the product being continuously removed.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 1-(ethoxyacetyl)-3-piperidinecarboxylic acid and ethanol.

    Reduction: The carbonyl group in the ethoxyacetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Hydrolysis: 1-(ethoxyacetyl)-3-piperidinecarboxylic acid and ethanol.

    Reduction: 1-(ethoxyacetyl)-3-piperidinecarbinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.

    Biological Studies: It is used in studies to understand the interactions of ester compounds with biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The ethoxyacetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate can be compared with other similar ester compounds, such as:

    Ethyl acetate: A simple ester used as a solvent in various applications.

    Methyl butyrate: An ester with a fruity odor used in flavorings and fragrances.

    Ethyl propionate: Another ester used in the food industry for its pleasant aroma.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the piperidine ring with an ethoxyacetyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

ethyl 1-(2-ethoxyacetyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-3-16-9-11(14)13-7-5-6-10(8-13)12(15)17-4-2/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFXBEBCCWDGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCCC(C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387942
Record name ST50624657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600140-66-7
Record name ST50624657
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-(ethoxyacetyl)-3-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.